molecular formula C12H15NO2 B13258180 N-[(4-Formylphenyl)methyl]-2-methylpropanamide

N-[(4-Formylphenyl)methyl]-2-methylpropanamide

Cat. No.: B13258180
M. Wt: 205.25 g/mol
InChI Key: RSSVTKDOQSQPHR-UHFFFAOYSA-N
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Description

N-[(4-Formylphenyl)methyl]-2-methylpropanamide: is an organic compound with a complex structure that includes a formyl group attached to a phenyl ring, which is further connected to a methylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Formylphenyl)methyl]-2-methylpropanamide typically involves the reaction of 4-formylbenzyl chloride with 2-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to a moderate temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Formylphenyl)methyl]-2-methylpropanamide: undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as or .

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like or .

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: .

    Reduction: .

    Substitution: .

Scientific Research Applications

N-[(4-Formylphenyl)methyl]-2-methylpropanamide: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Formylphenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

N-[(4-Formylphenyl)methyl]-2-methylpropanamide: can be compared with other similar compounds such as:

    N-[(4-Formylphenyl)methyl]acetamide: Similar structure but with an acetamide group instead of a methylpropanamide group.

    N-[(4-Formylphenyl)methyl]benzamide: Contains a benzamide group, offering different chemical properties and reactivity.

    N-[(4-Formylphenyl)methyl]butanamide: Features a butanamide group, which affects its solubility and interaction with biological targets.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[(4-formylphenyl)methyl]-2-methylpropanamide

InChI

InChI=1S/C12H15NO2/c1-9(2)12(15)13-7-10-3-5-11(8-14)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,13,15)

InChI Key

RSSVTKDOQSQPHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=CC=C(C=C1)C=O

Origin of Product

United States

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